molecular formula C8H6BNO2 B12864442 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one

7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B12864442
M. Wt: 158.95 g/mol
InChI Key: WWMPKUNNVMCKMV-UHFFFAOYSA-N
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Description

7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine family, characterized by its unique boranyl group attached to the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of a boronic acid derivative with a benzoxazine precursor. One common method is the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method yields chiral dihydrobenzoxazinones with high conversion rates and enantiomeric excess.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The boranyl group can be oxidized to form boronic acids or borate esters.

    Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boranyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The boranyl group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular signaling, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
  • Chiral dihydrobenzoxazinones

Comparison: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the boranyl group, which imparts distinct chemical reactivity and biological activity. Compared to other benzoxazines, this compound exhibits enhanced stability and versatility in chemical reactions, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C8H6BNO2

Molecular Weight

158.95 g/mol

InChI

InChI=1S/C8H6BNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)

InChI Key

WWMPKUNNVMCKMV-UHFFFAOYSA-N

Canonical SMILES

[B]C1=CC2=C(C=C1)NC(=O)CO2

Origin of Product

United States

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